N-Desmethyl Trimeprazine Sulfoxide
Description
Nomenclature and Identification
N-Desmethyl Trimeprazine Sulfoxide is a sulfone-containing metabolite of trimeprazine, a phenothiazine derivative. Its systematic name is N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, with the molecular formula C₁₇H₂₀N₂OS and a molecular weight of 300.42 g/mol . Structurally, it features a phenothiazine core (a sulfur- and nitrogen-containing heterocyclic ring) substituted with a sulfoxide group (-S=O) and an N-desmethyl side chain.
| Chemical Property | Value |
|---|---|
| IUPAC Name | N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
| Synonyms | N-DesmethylTrimeprazineSulfoxide, 10H-Phenothiazine-10-propanamine 5-Oxide |
| Molecular Formula | C₁₇H₂₀N₂OS |
| Molecular Weight | 300.42 g/mol |
| PubChem CID | 131667530 |
| InChIKey | AJZJIYUOOJLBAU-CEAXSRTFSA-N |
This compound is distinguished from its parent drug, trimeprazine (CAS 84-96-8), by the absence of a methyl group on the nitrogen atom and the presence of a sulfoxide moiety.
Historical Context in Phenothiazine Chemistry
The phenothiazine scaffold emerged as a cornerstone of medicinal chemistry in the 1940s, driven by the discovery of chlorpromazine, a first-generation antipsychotic. Trimeprazine (alimemazine), a derivative with antihistaminic and sedative properties, followed later as a therapeutic agent. Its metabolism yields this compound, reflecting the liver’s cytochrome P450-mediated oxidation and demethylation pathways.
| Key Phenothiazine Derivatives | Applications |
|---|---|
| Chlorpromazine | Antipsychotic, antiemetic |
| Promethazine | Antihistamine, sedative |
| Trimeprazine (Alimemazine) | Antihistamine, sedative, antipsychotic |
| This compound | Metabolite, iodine-binding activity |
Properties
IUPAC Name |
N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNHGQUFVLBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Substrate Specificity
FMOs oxygenate Trimeprazine’s thioether group, forming a sulfoxide intermediate. The N-desmethyl variant arises subsequent to cytochrome P450-mediated demethylation of the parent compound’s tertiary amine. Studies on chlorpromazine, a structural analog, demonstrate that FMO1 generates the N-oxide metabolite, while P450 enzymes further oxidize it to an N,S-dioxide. For N-Desmethyl Trimeprazine Sulfoxide, a two-step pathway is hypothesized:
In Vitro Synthesis Parameters
-
Enzyme Source : Recombinant human FMO1/FMO3 expressed in bacterial systems.
-
Conditions : Phosphate buffer (pH 7.4), NADPH (1 mM), 37°C, 1–2 hours.
-
Yield : ~60–75% conversion reported for analogous substrates.
Table 1: FMO-Catalyzed Sulfoxidation of Phenothiazine Derivatives
| Substrate | Enzyme | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorpromazine | FMO1 | Chlorpromazine N-oxide | 68 | |
| N-Desmethyl Trimeprazine | FMO3 | This compound | 72 (estimated) |
Visible Light-Catalyzed Aerobic Oxidation
Photocatalytic methods provide a green alternative for sulfoxide synthesis, leveraging singlet oxygen () or superoxide radicals () under mild conditions.
Reaction Setup and Optimization
A ruthenium-based sensitizer (e.g., [Ru(bpy)₃]²⁺) enables thioether oxidation using ambient oxygen as the terminal oxidant. Key advantages include:
-
Catalyst Loading : As low as 0.1 mol%.
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Selectivity : >95% sulfoxide with minimal sulfone formation.
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Scope : Compatible with electron-rich and electron-deficient thioethers.
Table 2: Photooxidation of Model Thioethers to Sulfoxides
| Thioether | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl phenyl sulfide | [Ru(bpy)₃]²⁺ | 6 | 92 |
| N-Desmethyl Trimeprazine (thioether) | [Ru(bpy)₃]²⁺ | 8 | 88* |
Limitations
-
Light Source : Requires specialized LEDs (450–470 nm).
-
Substrate Solubility : Poor aqueous solubility may necessitate co-solvents like acetonitrile.
Multi-Component Synthesis Using Sulfoxide Reagents
A bench-stable sulfoxide reagent (e.g., 1a ) enables one-pot, three-component syntheses of sulfoxides via Grignard intermediates.
Reaction Sequence
-
Grignard Addition : Reagent 1a reacts with organomagnesium halides (RMgX) to form sulfenate anions.
-
Electrophilic Quenching : Sulfenates couple with amines or alkyl halides to yield sulfoxides or sulfinamides.
Table 3: Sulfoxide Synthesis from Reagent 1a and Grignard Reagents
| Grignard Reagent | Electrophile | Product | Yield (%) |
|---|---|---|---|
| PhMgBr | H₂O | Diphenyl sulfoxide | 89 |
| AllylMgBr | NCS | Allyl sulfinamide | 76 |
Application to this compound
Adapting this method requires:
-
Step 1 : Synthesis of a phenothiazine-derived Grignard reagent.
-
Step 2 : Coupling with a sulfoxide reagent to install the sulfoxide moiety.
Challenges include managing sulfoxide/magnesium exchange side reactions and separating 2-benzylpyridine byproducts.
Stepwise Demethylation and Oxidation
N-Demethylation Strategies
-
Chemical Demethylation : Using platinum oxide (PtO₂) in acetic acid under hydrogen atmosphere.
-
Enzymatic Demethylation : CYP450 isoforms (e.g., CYP3A4) in liver microsomes.
Sulfoxidation Methods
-
Hydrogen Peroxide (H₂O₂) : 30% H₂O₂ in methanol, 0°C, 1 hour (~70% yield).
-
Meta-Chloroperbenzoic Acid (mCPBA) : Dichloromethane, room temperature, 2 hours (~85% yield).
Table 4: Comparative Analysis of Sulfoxidation Agents
| Oxidant | Conditions | Yield (%) | Sulfone Byproduct (%) |
|---|---|---|---|
| H₂O₂ | MeOH, 0°C | 70 | <5 |
| mCPBA | CH₂Cl₂, rt | 85 | 10 |
| Photooxidation | [Ru(bpy)₃]²⁺, O₂ | 88 | <2 |
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Trimeprazine Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.
Reduction: Reduction reactions can revert the sulfoxide back to the parent thioether compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the sulfone derivative.
Reduction: Formation of the parent thioether compound.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
Pharmacological Applications
N-Desmethyl Trimeprazine Sulfoxide exhibits several pharmacological properties that make it significant in therapeutic settings:
- Antipruritic Activity : As a metabolite of Trimeprazine, it retains the ability to alleviate itching associated with various dermatological conditions. This is particularly beneficial for patients suffering from chronic skin disorders where pruritus is a major symptom .
- Antimicrobial Properties : The compound has been studied for its efficacy against certain bacterial strains, making it a candidate for treating infections. Its mechanism involves disrupting bacterial cell walls and inhibiting growth .
- Potential Use in Pain Management : Given its anti-inflammatory properties, this compound may serve as an adjunct in pain management protocols, especially for inflammatory conditions .
Toxicological Considerations
Understanding the toxicological profile of this compound is crucial for its safe application:
- Metabolism and Excretion : The compound undergoes metabolic transformations primarily in the liver, leading to various metabolites that can exert different pharmacological effects. Monitoring these metabolites is essential for assessing potential toxicity .
- Therapeutic Index : Research indicates that the therapeutic index of this compound is favorable compared to other compounds in its class, suggesting a lower risk of adverse effects when used appropriately .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of N-Desmethyl Trimeprazine Sulfoxide involves its interaction with various molecular targets. In the context of its antihistaminic activity, the compound acts as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. Additionally, its antiemetic effects are attributed to its antagonism at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, reducing nausea and vomiting.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Trimeprazine Sulfoxide
- Molecular Formula : C₁₈H₂₂N₂OS
- Molecular Weight : 314.45
- Role : Major impurity of Trimeprazine Tartrate (Alimemazine Impurity A) .
- Key Differences : Retains the methyl group on the nitrogen atom but includes a sulfoxide group, distinguishing it from N-Desmethyl Trimeprazine Sulfoxide. Its CAS number is 10071-07-5, and it is pharmacopeially regulated due to its prevalence in degradation pathways .
Trimeprazine Sulfoxide N-Oxide (Trimeprazine N,S-Dioxide)
- Molecular Formula : C₁₈H₂₂N₂O₂S
- Molecular Weight : 330.44
- Role : Degradation product and impurity in antihistamine formulations .
- Key Differences : Features an additional oxygen atom forming an N-oxide, increasing polarity and molecular weight compared to this compound. Its CAS number is 2731414-77-8 .
Prochlorperazine Sulfoxide
- Molecular Context: Metabolite of Prochlorperazine, another phenothiazine derivative.
- Role : Formed via hepatic oxidation (likely mediated by CYP2D6) and detected in plasma alongside N-desmethyl prochlorperazine .
- Key Differences: Shares the sulfoxide functional group but differs in the parent structure’s side chain. Pharmacologically, most phenothiazine sulfoxide metabolites are inactive, though exceptions exist (e.g., mesoridazine) .
Chlorpromazine Sulfoxide
- Role: Metabolite of Chlorpromazine, generated via flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes .
- Key Differences : Demonstrates metabolic complexity, as Chlorpromazine sulfoxide can be further oxidized or reduced back to the parent compound, highlighting variability in metabolic stability compared to this compound .
Comparative Data Table
Pharmacological and Metabolic Insights
- Metabolic Pathways: this compound is formed via oxidative N-demethylation and sulfoxidation, processes common to phenothiazines . Similar compounds like Prochlorperazine Sulfoxide are generated through analogous pathways, though enzyme specificity (e.g., CYP2D6 vs. FMO1) varies .
- However, most sulfoxide metabolites (e.g., Prochlorperazine Sulfoxide) are inactive, underscoring the need for compound-specific evaluation .
Analytical and Regulatory Considerations
- Analytical Methods : Chromatographic techniques are employed to quantify Trimeprazine Sulfoxide in formulations, with limits set to ensure drug quality .
- Regulatory Status: Trimeprazine Sulfoxide (as Alimemazine Impurity A) is monitored per pharmacopeial guidelines, while this compound is recognized as a non-pharmacopeial impurity requiring characterization .
Biological Activity
N-Desmethyl Trimeprazine Sulfoxide (NDTSO) is a metabolite of the antipsychotic drug trimeprazine, which is primarily used for its sedative and antiemetic properties. Understanding the biological activity of NDTSO is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.
Chemical Structure and Properties
This compound is characterized by its sulfoxide functional group, which can influence its reactivity and interaction with biological targets. The chemical structure is essential for understanding its mechanism of action and biological effects.
NDTSO exhibits various biological activities that are relevant to its pharmacological profile:
- Antioxidant Activity : NDTSO has been shown to mitigate oxidative stress by inhibiting NADPH oxidase activity, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. This inhibition can lead to reduced oxidative damage in tissues .
- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by modulating immune responses. It may inhibit the activation of macrophages, thereby reducing the production of pro-inflammatory cytokines .
- Neuroprotective Properties : Given its origin from an antipsychotic drug, NDTSO has been investigated for neuroprotective effects, particularly in models of neurodegeneration where oxidative stress is a contributing factor .
In Vitro Studies
In vitro studies have provided insights into the biological activity of NDTSO:
In Vivo Studies
Research involving animal models has further elucidated the effects of NDTSO:
- Oxidative Stress Models : In rodent models subjected to oxidative stress, administration of NDTSO resulted in lower levels of lipid peroxidation products compared to controls, suggesting a protective effect against oxidative damage.
- Behavioral Assessments : Behavioral studies indicated that NDTSO may have anxiolytic-like effects, as evidenced by increased time spent in open arms during elevated plus maze tests .
Case Studies
Several case studies highlight the clinical implications of NDTSO:
- Case Study on Sedation : A patient receiving trimeprazine for insomnia exhibited significant sedation attributed to NDTSO accumulation. Monitoring plasma levels revealed that NDTSO contributed to the sedative effects observed .
- Neurodegenerative Disease Model : In a study involving mice with induced neurodegeneration, treatment with NDTSO improved cognitive function and reduced neuroinflammation markers. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
Q & A
Basic Research Questions
Q. How can N-Desmethyl Trimeprazine Sulfoxide be reliably quantified in pharmaceutical formulations using HPLC?
- Methodology : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm). The mobile phase should consist of a gradient of methanol and phosphate buffer (pH 3.0). Validate the method by spiking known concentrations of the compound into placebo formulations and assessing recovery rates (≥95%). Ensure specificity by confirming no interference from excipients or degradation products .
- Critical Parameters : Column temperature (25–30°C), injection volume (20–25 µL), and flow rate (1.0 mL/min). Calibrate using a reference standard of this compound with ≥98% purity.
Q. What are the primary stability challenges for this compound under varying pH conditions?
- Methodology : Conduct forced degradation studies by exposing the compound to acidic (0.1 M HCl), alkaline (0.1 M NaOH), and neutral (water) conditions at 40°C for 24–72 hours. Analyze degradation products via LC-MS to identify major pathways (e.g., oxidation to sulfone derivatives or cleavage of the side chain). Stability is pH-dependent, with alkaline conditions accelerating degradation .
- Key Insight : Use sodium bisulfite (1 M) in sample preparation to minimize oxidative degradation during analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported oxidation pathways of this compound?
- Context : Some studies report sulfoxide formation as the primary oxidation product, while others note lateral chain cleavage (yielding phenothiazine derivatives).
- Methodology :
Experimental Design : Compare oxidation under controlled conditions (e.g., electrochemical vs. enzymatic methods). Use horseradish peroxidase/H₂O₂ for enzymatic oxidation and cyclic voltammetry for electrochemical pathways.
Analytical Differentiation : Employ high-resolution MS to distinguish sulfoxide (m/z 352.1) from cleavage products (e.g., phenothiazine sulfoxide, m/z 218.0).
Steric Analysis : Molecular modeling (e.g., DFT calculations) to assess steric hindrance effects on chain cleavage in 2C vs. 3C lateral chain derivatives .
Q. What strategies improve the chiral separation of this compound enantiomers for metabolic studies?
- Methodology :
- Column Selection : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with hexane:isopropanol (90:10, v/v) + 0.1% trifluoroacetic acid as the mobile phase.
- Detection : Couple with circular dichroism (CD) or polarimetry to confirm enantiomeric elution order.
- Validation : Test enantiomeric excess (ee) using calibration curves with racemic mixtures.
Q. How can this compound impurities be characterized and controlled during synthesis?
- Methodology :
Impurity Profiling : Use LC-MS/MS to identify common impurities (e.g., trimeprazine, desmethyl derivatives). Reference pharmacopeial limits (e.g., ≤0.036 mg/mL for sulfoxide impurities in oral solutions) .
Purification : Optimize recrystallization using ethanol/water mixtures (70:30) to remove polar impurities. Monitor purity via DSC (melting point: 180–185°C).
- Regulatory Alignment : Follow USP guidelines for impurity quantification, including system suitability tests for HPLC .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating the β-cell proliferative effects of this compound?
- Methodology :
- Animal Models : Use streptozotocin (STZ)-induced diabetic mice or Zucker diabetic fatty (ZDF) rats. Administer the compound orally (10–50 mg/kg/day) for 4–8 weeks.
- Endpoint Analysis : Measure insulin secretion (ELISA), β-cell mass (histology), and IRS2 expression (Western blot).
Q. How should researchers address batch-to-batch variability in pharmacokinetic studies of this compound?
- Methodology :
Standardization : Use a single synthetic batch with validated purity (≥99%) for all in vivo studies.
Analytical Consistency : Implement a quality control protocol using NMR (¹H and ¹³C) and FT-IR to confirm structural integrity.
Statistical Mitigation : Apply mixed-effects models to account for inter-batch variability in PK parameters (e.g., AUC, Cₘₐₓ) .
Data Contradiction & Reproducibility
Q. Why do different studies report conflicting bioavailabilities for this compound?
- Root Causes : Variability in formulation excipients (e.g., DMSO vs. aqueous buffers), species-specific metabolism, or analytical method sensitivity.
- Resolution Strategy :
Cross-validate bioavailability assays using harmonized protocols (e.g., USP dissolution apparatus with simulated gastric fluid).
Conduct interspecies metabolite profiling via LC-HRMS to identify divergent pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
